molecular formula C11H10O2 B2901109 3-benzoyl-2,5-dihydrofuran CAS No. 119476-25-4

3-benzoyl-2,5-dihydrofuran

Cat. No.: B2901109
CAS No.: 119476-25-4
M. Wt: 174.199
InChI Key: HFVFVLPKGRVCON-UHFFFAOYSA-N
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Description

3-Benzoyl-2,5-dihydrofuran is an organic compound with the molecular formula C11H10O2. It is a derivative of dihydrofuran, where a benzoyl group is attached to the third carbon of the dihydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2,5-dihydrofuran typically involves the reaction of 2,5-dihydrofuran with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2,5-dihydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan derivatives, while reduction can produce hydroxyl-substituted compounds .

Scientific Research Applications

3-Benzoyl-2,5-dihydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzoyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s biological activity. The dihydrofuran ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-2,5-dihydrofuran is unique due to the presence of both the benzoyl group and the partially saturated dihydrofuran ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

2,5-dihydrofuran-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVFVLPKGRVCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CO1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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